![molecular formula C10H9BrClNO B7536157 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone](/img/structure/B7536157.png)
1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone
Overview
Description
1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone, also known as BRD-7552, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and neuroscience.
Scientific Research Applications
Antimicrobial Activity :
- A series of compounds including derivatives of 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone exhibited significant antimicrobial properties. This includes activity against both bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
- In another study, derivatives from 5-bromo-2,3-di(furan-2-yl)-1h-indole showed high antibacterial activity against various bacterial and fungal strains (Mageed, El- Ezabi, & Khaled, 2021).
Anticancer Activity :
- Isatin-based compounds conjugated with thiazolidine and pyrazoline moieties, derived from 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone, showed promising antitumor activities. One of the compounds demonstrated selective influence on leukemia cell lines (Havrylyuk, Kovach, Zimenkovsky, Vasylenko, & Lesyk, 2011).
Synthesis of Nitrogen-Containing Heterocyclic Compounds :
- The compound has been used in the synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives, demonstrating its importance in organic synthesis (Mmonwa & Mphahlele, 2016).
Chemical Synthesis and Reactions :
- It has been involved in reactions to produce various heterocyclic compounds with potential applications in pharmaceuticals. This includes the formation of compounds like thieno[2,3-b]pyridine derivatives with antimicrobial properties (Attaby, Ramla, & Gouda, 2007).
- The compound has also been used in the synthesis of new spiro compounds containing a carbamate group, highlighting its versatility in creating diverse chemical structures (Velikorodov, Poddubnyi, Kuanchalieva, & Krivosheev, 2010).
properties
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-chloroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-1-2-9-7(5-8)3-4-13(9)10(14)6-12/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDKABVXZTIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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